1-(2-Bromoethyl)-2,4-dibromobenzene
Description
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Structure
3D Structure
Properties
IUPAC Name |
2,4-dibromo-1-(2-bromoethyl)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Br3/c9-4-3-6-1-2-7(10)5-8(6)11/h1-2,5H,3-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXKLFOFTXZZNNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)Br)CCBr | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Br3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90207965 | |
| Record name | 1-(2-Bromoethyl)-2,4-dibromobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90207965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.85 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59216-17-0 | |
| Record name | 2,4-Dibromo-1-(2-bromoethyl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=59216-17-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2-Bromoethyl)-2,4-dibromobenzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059216170 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(2-Bromoethyl)-2,4-dibromobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90207965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(2-bromoethyl)-2,4-dibromobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.037 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to 2,4-dibromo-1-(2-bromoethyl)benzene: A Multi-Functional Scaffold for Advanced Drug Discovery
This guide provides an in-depth analysis of 2,4-dibromo-1-(2-bromoethyl)benzene, a halogenated aromatic compound with significant potential as a versatile building block for researchers, scientists, and professionals in drug development. We will explore its core molecular characteristics, propose logical and robust synthetic pathways, and discuss its strategic applications in medicinal chemistry, grounding all technical claims in authoritative sources.
Core Molecular Profile
Understanding the fundamental properties of 2,4-dibromo-1-(2-bromoethyl)benzene is the first step in harnessing its synthetic potential. Its structure combines a reactive alkyl halide with a functionalized aromatic ring, offering multiple points for chemical modification.
Chemical Structure and Identification
The compound, with the IUPAC name 2,4-dibromo-1-(2-bromoethyl)benzene, consists of a benzene ring substituted with two bromine atoms at positions 2 and 4, and a 2-bromoethyl group at position 1.[1] Its molecular formula is C₈H₇Br₃.[1]
Caption: Chemical structure of 2,4-dibromo-1-(2-bromoethyl)benzene.
Physicochemical Properties
A summary of the key identifiers and computed physicochemical properties for this compound is presented below. Experimental data for this specific molecule is limited; therefore, properties are primarily derived from computational models available in public databases.[1]
| Property | Value | Source |
| IUPAC Name | 2,4-dibromo-1-(2-bromoethyl)benzene | PubChem[1] |
| CAS Number | 59216-17-0 | PubChem[1] |
| Molecular Formula | C₈H₇Br₃ | PubChem[1] |
| Molecular Weight | 342.85 g/mol | PubChem[1] |
| Canonical SMILES | C1=CC(=C(C=C1Br)Br)CCBr | PubChem[1] |
| InChI Key | HXKLFOFTXZZNNA-UHFFFAOYSA-N | PubChem[1] |
| XLogP3-AA | 4.3 | PubChem (Computed)[1] |
Synthesis and Mechanistic Rationale
Proposed Synthetic Workflow
Two primary retrosynthetic disconnections are proposed, starting from either the corresponding alcohol (2,4-dibromophenylethanol) or the alkene (2,4-dibromostyrene). Both precursors leverage common, high-yielding reactions.
Caption: Proposed synthetic pathways to 2,4-dibromo-1-(2-bromoethyl)benzene.
Protocol 1: Bromination of 2,4-Dibromophenylethanol
This method is analogous to the synthesis of the simpler (2-bromoethyl)benzene from phenethyl alcohol, a reliable and high-yielding transformation.[2]
Causality: The conversion of a primary alcohol to an alkyl bromide is a fundamental reaction. Using reagents like phosphorus tribromide (PBr₃) or concentrated hydrobromic acid (HBr) is effective. PBr₃ is often preferred for its mild conditions and high conversion rates, proceeding through an SN2 mechanism on the protonated alcohol or its phosphite ester intermediate.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve 2,4-dibromophenylethanol (1.0 eq) in a suitable anhydrous solvent (e.g., diethyl ether or dichloromethane) under an inert atmosphere (N₂ or Ar).
-
Reagent Addition: Cool the solution in an ice bath to 0°C. Add phosphorus tribromide (PBr₃, ~0.4 eq) dropwise via the dropping funnel, maintaining the temperature below 5°C.
-
Reaction: After addition, allow the mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Carefully quench the reaction by slowly pouring the mixture over ice water. Transfer to a separatory funnel, separate the organic layer, and wash sequentially with cold water, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the final product.
Protocol 2: Anti-Markovnikov Hydrobromination of 2,4-Dibromostyrene
This route is based on the well-established free-radical addition of HBr to styrenes, which selectively yields the terminal bromide.[3][4][5]
Causality: In the presence of a radical initiator (e.g., azobisisobutyronitrile - AIBN, or benzoyl peroxide), the addition of HBr to an alkene proceeds via an anti-Markovnikov mechanism. The bromine radical adds to the double bond to form the more stable benzylic radical intermediate, which then abstracts a hydrogen atom from HBr to yield the 1-bromo-2-phenylethyl product. This regioselectivity is critical for obtaining the desired isomer.
Step-by-Step Methodology:
-
Reaction Setup: Dissolve 2,4-dibromostyrene (1.0 eq) and a catalytic amount of AIBN (0.02-0.05 eq) in an anhydrous, non-polar solvent like n-heptane.[4]
-
Reagent Addition: Bubble dry HBr gas through the solution or use a solution of HBr in acetic acid. The reaction is often initiated by heating to 60-80°C.[4]
-
Reaction: Maintain the temperature and continue HBr addition for 2-4 hours. Monitor the disappearance of the starting material by TLC or GC-MS.
-
Workup: Cool the reaction mixture to room temperature. Wash with water and a dilute solution of sodium bicarbonate to remove excess acid.
-
Purification: Dry the organic phase, remove the solvent in vacuo, and purify the resulting crude oil by vacuum distillation or column chromatography.
Applications in Drug Discovery and Development
The utility of 2,4-dibromo-1-(2-bromoethyl)benzene in drug development stems from the strategic combination of its three key structural features: the reactive bromoethyl tail, the dibrominated aromatic core, and the overall phenethyl scaffold.
Caption: Strategic utility of the molecule's functional components in drug design.
The Phenethyl Moiety as a Core Scaffold
The simpler analog, (2-bromoethyl)benzene, is a well-established precursor in the synthesis of numerous pharmaceuticals.[6] Its bromoethyl group serves as a potent electrophile for alkylating nucleophiles (amines, phenols, etc.), effectively introducing the phenethyl scaffold. This structure is a key pharmacophore in many centrally active agents, including antidepressants and anxiolytics.[6] By extension, 2,4-dibromo-1-(2-bromoethyl)benzene serves this same fundamental role, allowing for the construction of complex drug molecules.
Strategic Value of Aromatic Bromination
The presence of two bromine atoms on the benzene ring significantly expands the synthetic and medicinal chemistry possibilities:
-
Synthetic Handles: The aryl bromides are ideal substrates for a wide array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig, Heck). This allows for the late-stage diversification of drug candidates, enabling the rapid generation of libraries to explore structure-activity relationships (SAR).
-
Pharmacological Modulation: Introducing heavy atoms like bromine into a drug's structure is a known strategy in medicinal chemistry.[7] Bromine can form halogen bonds, potentially enhancing binding affinity to target proteins. Furthermore, it can block sites of metabolism, thereby improving the pharmacokinetic profile and duration of action of a drug candidate.[7]
Predicted Safety and Handling Profile
No specific safety data sheet (SDS) is available for 2,4-dibromo-1-(2-bromoethyl)benzene. The following guidance is extrapolated from data for the structurally related compound (2-bromoethyl)benzene.[8][9][10]
-
Hazard Assessment: The compound is predicted to be harmful if swallowed and may cause serious eye irritation.[9] Like many alkylating agents, it should be handled as a potential skin and respiratory irritant.
-
Recommended Handling Procedures:
-
Storage and Disposal:
Conclusion
2,4-dibromo-1-(2-bromoethyl)benzene represents a highly valuable, albeit specialized, chemical intermediate. Its trifunctional nature—a reactive alkyl bromide for scaffold introduction and two aryl bromides for diversification and modulation—provides a powerful platform for medicinal chemists. The synthetic routes outlined herein, based on established and reliable chemical principles, offer a clear path to accessing this compound. By leveraging its unique structural features, researchers can accelerate the discovery and development of novel therapeutics.
References
-
PubChem. 1-(2-Bromoethyl)-2,4-dibromobenzene. National Center for Biotechnology Information. [Link]
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PubChem. 2,4-Dibromo-1-ethylbenzene. National Center for Biotechnology Information. [Link]
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BloomTech. What Is (2-Bromoethyl)Benzene Used For In Industrial Applications? [Link]
-
BloomTech. How do you make (2-Bromoethyl)benzene? [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Synthesis of (2-Bromoethyl)benzene: A Detailed Look at Production Methods and Yield Optimization. [Link]
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PubChem. 2,4-Dibromo-1-(bromomethyl)benzene. National Center for Biotechnology Information. [Link]
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Chemsrc. 1-Bromo-4-(2-bromoethyl)benzene. [Link]
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PYG Lifesciences. BROMO-OTBN: Key Intermediate for Neurological & Endocrine Drugs. [Link]
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NIST. Benzene, (2-bromoethyl)-. National Institute of Standards and Technology. [Link]
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Clutch Prep. Starting with benzene, design a synthesis of m-bromoethylbenzene. [Link]
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U.S. Environmental Protection Agency. 1,2-Dibromo-4-(2-bromoethyl)benzene Properties. [Link]
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NIST. Benzene, (1,2-dibromoethyl)-. National Institute of Standards and Technology. [Link]
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Wikipedia. 2-Phenylethyl bromide. [Link]
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PubChem. (2,4-Dibromo-butyl)-benzene. National Center for Biotechnology Information. [Link]
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Journal of Medical Science. Introducing bromine to the molecular structure as a strategy for drug design. [Link]
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Chemsrc. (2-Bromoethyl)benzene. [Link]
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NIST. Benzene, 2-bromo-1,4-dimethyl-. National Institute of Standards and Technology. [Link]
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SpectraBase. 1,2-dibromo-4-(2,4-dibromophenoxy)benzene. [Link]
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1-(2-Bromoethyl)-2,4-dibromobenzene safety data sheet (SDS) and hazards
CAS: 59216-17-0 | Role: Bifunctional Electrophilic Linker
Executive Summary & Chemical Identity
1-(2-Bromoethyl)-2,4-dibromobenzene (also known as 2,4-dibromophenethyl bromide) is a specialized halogenated intermediate used primarily in medicinal chemistry and materials science. It serves as a "linchpin" scaffold, offering two distinct types of reactivity: a highly reactive aliphatic bromide for nucleophilic substitution and two aromatic bromides available for metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig).
Due to the presence of the
Physicochemical Profile
| Property | Data | Note |
| CAS Number | 59216-17-0 | Primary identifier |
| Molecular Formula | High halogen content | |
| Molecular Weight | 342.85 g/mol | Heavy atom effect dominant |
| Physical State | Solid (low melting) or Oil | Often an oil if slightly impure; solidifies upon high purity/cooling. |
| Solubility | DCM, THF, Toluene | Hydrophobic; insoluble in water. |
| Reactivity Class | Alkylating Agent |
Hazard Identification & Toxicology (GHS)
Context: As an alkyl bromide derivative, this compound shares toxicity profiles with phenethyl bromide (a known lachrymator). The following classification is derived from Structure-Activity Relationships (SAR) and analog data.
Core Hazards[1][2]
-
H314 (Skin Corr.[1][2] 1B): Causes severe skin burns and eye damage.[1][3][4][5] The hydrolysis of the alkyl bromide on moist skin generates hydrobromic acid (HBr).
-
Lachrymator: Extremely irritating to mucous membranes and eyes.[6] Capable of incapacitating researchers even at low vapor concentrations.
-
H341 (Suspected Muta. 2): Alkyl bromides are direct-acting alkylating agents capable of modifying DNA (guanine alkylation).
-
H411: Toxic to aquatic life with long-lasting effects (due to aromatic halogen persistence).
Mechanistic Toxicology
The danger lies in the electrophilic carbon of the ethyl chain. Unlike the aromatic bromides (which require activation energy or catalysts to react), the aliphatic bromide undergoes spontaneous nucleophilic attack by biological nucleophiles (DNA bases, proteins).
Critical Warning: Do not mistake the stability of the aromatic ring for the stability of the entire molecule. The side chain is kinetically unstable toward hydrolysis and nucleophiles.
Safe Handling Protocol (SOP)
Objective: To prevent lachrymatory release and dermal contact during synthesis or transfer.
Engineering Controls[8][9]
-
Primary Containment: All operations (weighing, reaction, quenching) must occur inside a certified chemical fume hood.
-
Cold Handling: Chill the reagent to 0°C before opening. Lowering vapor pressure significantly reduces lachrymatory effects.
-
Destruction Trap: Vent vacuum lines through a cold trap (-78°C) or a scrubber containing 10% aqueous NaOH/Sodium Thiosulfate to neutralize vapors.
Personal Protective Equipment (PPE)
-
Gloves: Double-gloving is mandatory.
-
Inner: Nitrile (4 mil).
-
Outer: Silver Shield (Laminate) or thick Nitrile (8 mil). Standard nitrile degrades rapidly against concentrated alkyl bromides.
-
-
Respiratory: If work outside a hood is strictly unavoidable (e.g., instrument maintenance), a full-face respirator with organic vapor/acid gas cartridges is required.
Experimental Workflow: Handling & Quenching
The following diagram outlines the decision logic for safe handling, emphasizing the "Quench" step often missed in standard protocols.
Figure 1: Safe handling workflow emphasizing vapor suppression (chilling) and active quenching of the alkylating agent before disposal.
Reactivity & Synthetic Utility
Audience: Medicinal Chemists. This section details how to exploit the molecule's orthogonal reactivity.
This molecule possesses Orthogonal Electrophilicity . The aliphatic bromide (
Reaction Selectivity Map
-
Site A (Aliphatic Br): Reacts at Room Temperature (RT) with amines, thiols, or alkoxides.
-
Site B (Aromatic Br - C4): Reacts under Pd-catalysis. Sterically more accessible than C2.
-
Site C (Aromatic Br - C2): Reacts under Pd-catalysis. Sterically hindered; usually the last site to functionalize.
Figure 2: Chemoselectivity map. Path 1 (Aliphatic substitution) is the standard first step to avoid side-reactions at the alkyl chain during metal catalysis.
Synthetic Tips[1][2][7]
-
Finkelstein Reaction: If the aliphatic bromide is too sluggish, convert it to the iodide in situ using NaI in acetone to accelerate the reaction.
-
Avoid Strong Bases: Strong bases (e.g., NaH, t-BuLi) may cause elimination of the ethyl bromide to form the styrene derivative (2,4-dibromostyrene), destroying the linker. Use mild bases like
or .
Emergency Response & Spill Management
Decontamination Solution (The "Magic Mix")
In case of a spill or to clean glassware, standard soap is insufficient. Use a nucleophilic decontamination solution to chemically destroy the alkyl bromide:
-
Formula: Ethanol (50%) + Water (40%) + Ammonium Hydroxide (10%).
-
Mechanism: The ammonia rapidly displaces the bromide, converting the toxic alkylator into a benign primary amine salt.
First Aid
-
Eye Contact: Immediate irrigation for 15 minutes .[7][4][8] Do not pause to remove contact lenses initially; flush immediately.
-
Skin Contact: Wash with soap and water.[8][9] If "burning" sensation persists, rinse with a dilute solution of polyethylene glycol (PEG 400) and ethanol to solubilize the lipophilic bromide from the skin pores.
References
-
PubChem. (n.d.). This compound (Compound).[10][11][12] National Library of Medicine. Retrieved from [Link]
-
ECHA. (n.d.). Registration Dossier: Alkyl bromides and skin sensitization. European Chemicals Agency. Retrieved from [Link]
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]
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Technical Whitepaper: Strategic Utilization of 1-(2-Bromoethyl)-2,4-dibromobenzene in Heterocyclic Scaffold Synthesis
This guide outlines the strategic application of 1-(2-Bromoethyl)-2,4-dibromobenzene (CAS: 59216-17-0) as a high-value bifunctional building block in medicinal chemistry.
Executive Summary
In the landscape of fragment-based drug discovery (FBDD), This compound represents a "privileged" trifunctional electrophile. Its utility stems from the distinct reactivity gradients between its aliphatic alkyl bromide and its two aromatic bromides. This guide elucidates the chemoselective exploitation of these sites to construct 6-bromo-1,2,3,4-tetrahydroquinolines and 5-bromoindanes , serving as versatile cores for high-throughput library generation.
Molecular Architecture & Reactivity Profile
The molecule (C
| Site | Moiety | Hybridization | Reactivity Mode | Relative Reactivity |
| Alkyl Bromide (Ethyl chain) | Highest (Reacts with amines/thiols/malonates under mild basic conditions) | |||
| Ortho-Site | Aryl Bromide (C2) | Pd-Cat Oxidative Addition / Li-Hal Exchange | Intermediate (Sterically hindered; primed for intramolecular cyclization) | |
| Para-Site | Aryl Bromide (C4) | Pd-Cat Cross-Coupling | Latent (Available for late-stage diversification after scaffold formation) |
Chemoselectivity Logic
The aliphatic C-Br bond (
Figure 1: Sequential chemoselective activation workflow converting the linear precursor into a cyclic heterocyclic scaffold.
Core Application: Synthesis of 6-Bromo-1,2,3,4-Tetrahydroquinolines
The most potent application of this building block is the rapid assembly of tetrahydroquinoline (THQ) scaffolds. The presence of the bromine at the 6-position of the final THQ ring is critical, as it mimics the substitution pattern of many bioactive alkaloids and allows for the attachment of biaryl moieties.
Experimental Protocol
Objective: Synthesis of N-Benzyl-6-bromo-1,2,3,4-tetrahydroquinoline.
Step 1: Selective
Alkylation
-
Reagents: Dissolve this compound (1.0 equiv) in anhydrous MeCN.
-
Nucleophile: Add Benzylamine (1.1 equiv) and
(2.0 equiv). -
Conditions: Stir at 60°C for 4–6 hours. Monitor by TLC/LC-MS.
-
Note: The aromatic bromides remain inert under these conditions.
-
-
Workup: Filter inorganic salts, concentrate, and purify via flash chromatography (Hexane/EtOAc).
-
Product: N-Benzyl-2-(2,4-dibromophenyl)ethanamine.
Step 2: Intramolecular Buchwald-Hartwig Cyclization
This step utilizes the ortho-bromide to close the ring.
-
Catalyst System:
-
Pd source:
(2 mol%) -
Ligand: BINAP or Xantphos (4 mol%) – Bidentate ligands are crucial to prevent
-hydride elimination side products. -
Base:
(1.5 equiv)
-
-
Solvent: Anhydrous Toluene or 1,4-Dioxane.
-
Procedure:
-
Charge a Schlenk flask with the amine intermediate (from Step 1), catalyst, ligand, and base under Argon.
-
Add degassed solvent.
-
Heat to 100°C for 12 hours.
-
-
Mechanism: The Pd(0) oxidatively adds to the sterically accessible ortho-C-Br bond (facilitated by the chelating effect of the nearby amine chain). The amine then coordinates, followed by reductive elimination to form the C-N bond.
-
Outcome: The reaction yields the 6-bromo-1,2,3,4-tetrahydroquinoline .
-
Validation: The 4-bromo atom (now at position 6) is retained because the oxidative addition at the sterically crowded ortho position is kinetically favored in the intramolecular context, or simply because the cyclization is the only productive pathway for the coordinated amine.
-
Alternative Pathway: Indane Synthesis via Malonate Alkylation
For projects requiring carbocyclic cores, this building block serves as a precursor to functionalized indanes.
-
Alkylation: React this compound with dimethyl malonate (
, THF). This displaces the alkyl bromide. -
-Arylation: Subject the resulting malonate derivative to Pd-catalyzed intramolecular
-arylation. -
Result: Dimethyl 5-bromoindane-2,2-dicarboxylate .
-
The 5-bromo handle allows for further elaboration into bioactive indane derivatives.
-
Quantitative Data Summary
| Property | Value | Source |
| CAS Number | 59216-17-0 | [PubChem, 2025] |
| Molecular Weight | 342.85 g/mol | [PubChem, 2025] |
| Physical State | Solid / Low-melting solid | [BenchChem, 2025] |
| Primary Hazard | Skin/Eye Irritant (Alkylating Agent) | [Sigma-Aldrich, 2025] |
| Typical Yield (Step 1) | 85–92% | Estimated based on phenethyl bromide analogs |
| Typical Yield (Cyclization) | 70–85% | Dependent on Ligand/Pd source |
References
Methodological & Application
Protocol for Nucleophilic Substitution of 1-(2-Bromoethyl)-2,4-dibromobenzene: A Guide to Selective Functionalization
An Application Guide for the Synthetic Chemist
Introduction: A Molecule of Dichotomous Reactivity
1-(2-Bromoethyl)-2,4-dibromobenzene is a versatile trifunctional electrophile poised for complex molecular architecture. Its utility in drug discovery and materials science stems from the differential reactivity of its three bromine atoms. Two aromatic bromides are attached to the benzene ring, while one primary, benzylic-type bromide resides on the ethyl side chain. This structural arrangement allows for a tiered synthetic strategy, enabling chemists to selectively address each reactive site through careful selection of reaction conditions.
The aryl C(sp²)–Br bonds are robust and generally unreactive toward classical nucleophilic substitution, requiring metal catalysis for functionalization.[1][2] In stark contrast, the ethyl C(sp³)–Br bond is significantly more labile. Its position adjacent to the benzene ring (a benzylic position) activates it for facile nucleophilic substitution via both Sₙ1 and Sₙ2 pathways, as the aromatic system can stabilize either a carbocation intermediate or the reaction's transition state.[3]
This guide provides a comprehensive overview of the synthetic pathways available for this substrate, detailing protocols for both classical nucleophilic substitution at the benzylic position and metal-catalyzed cross-coupling at the aromatic positions.
Caption: Reactivity map of this compound.
Section 1: Selective Substitution at the Benzylic Position
The primary bromoethyl group is the most accessible site for traditional nucleophilic substitution. These reactions typically proceed under mild conditions that leave the two aryl bromide moieties untouched, offering a clean first step in a multi-step synthesis. The mechanism is generally Sₙ2 for primary benzylic halides, involving a backside attack by the nucleophile.[4]
Caption: General workflow for benzylic substitution.
Protocol 1.1: Amination with N-Nucleophiles
The reaction with primary or secondary amines yields substituted 2-(2,4-dibromophenyl)ethylamines, a core scaffold in many biologically active molecules.[5][6] Using an excess of the amine nucleophile can often serve the dual purpose of acting as the base to neutralize the HBr byproduct.[7][8]
Step-by-Step Protocol:
-
To a solution of this compound (1.0 eq.) in a polar aprotic solvent such as acetonitrile or DMF (approx. 0.1 M), add the desired primary or secondary amine (2.5 eq.).
-
Add a non-nucleophilic base like K₂CO₃ (2.0 eq.) or triethylamine (2.5 eq.) if the amine is not used in large excess.
-
Stir the reaction mixture at a temperature ranging from room temperature to 80 °C. The optimal temperature depends on the nucleophilicity of the amine.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-24 hours).
-
Upon completion, cool the mixture to room temperature and pour it into water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 1.2: O-Alkylation with O-Nucleophiles
Reaction with alcohols or phenols produces the corresponding ethers. This transformation requires a strong base to deprotonate the hydroxyl group, thereby generating a more potent alkoxide or phenoxide nucleophile.[9]
Step-by-Step Protocol:
-
To a solution of the alcohol or phenol (1.2 eq.) in anhydrous DMF or THF (approx. 0.2 M), carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.3 eq.) portion-wise at 0 °C under an inert atmosphere (N₂ or Ar).
-
Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the alkoxide/phenoxide.
-
Add a solution of this compound (1.0 eq.) in the same anhydrous solvent dropwise.
-
Stir the reaction at room temperature or heat gently (e.g., 50-60 °C) for 6-18 hours, monitoring by TLC.
-
After completion, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.
-
Proceed with aqueous work-up and purification as described in Protocol 1.1.
Protocol 1.3: Cyanation with Cyanide Ion
This reaction provides a powerful method for carbon-chain extension, yielding 3-(2,4-dibromophenyl)propanenitrile. The resulting nitrile is a versatile intermediate that can be hydrolyzed to a carboxylic acid or reduced to a primary amine.[10]
Step-by-Step Protocol:
-
Dissolve this compound (1.0 eq.) in a polar aprotic solvent like DMSO or DMF (approx. 0.5 M).
-
Add sodium cyanide (NaCN) or potassium cyanide (KCN) (1.5 eq.). Caution: Cyanide salts are highly toxic and must be handled with extreme care in a well-ventilated fume hood.
-
Heat the mixture to 60-90 °C and stir for 4-12 hours, monitoring by TLC.
-
Cool the reaction to room temperature and pour into a large volume of water.
-
Proceed with aqueous work-up and purification as described in Protocol 1.1.
| Nucleophile Type | Example Nucleophile | Typical Base | Typical Solvent | Temperature (°C) |
| Nitrogen | Diethylamine, Aniline | K₂CO₃ or excess amine | Acetonitrile, DMF | 25 - 80 |
| Oxygen | Phenol, Benzyl alcohol | NaH, K₂CO₃ | THF, DMF | 0 - 60 |
| Sulfur | Thiophenol | K₂CO₃, Et₃N | Ethanol, DMF | 25 - 50 |
| Carbon | NaCN, KCN | None | DMSO, DMF | 60 - 90 |
Section 2: Metal-Catalyzed Cross-Coupling at Aromatic Positions
The two aryl bromides offer a gateway to more complex structures via palladium-catalyzed cross-coupling reactions. These methods are foundational to modern organic synthesis for constructing C-N, C-C, and C-C (alkyne) bonds.[11][12] The general mechanism proceeds through a Pd(0)/Pd(II) catalytic cycle.[13] Regioselectivity between the C-2 (ortho to the ethyl group) and C-4 (para) positions may be achievable, with the less sterically hindered C-4 position often reacting preferentially.[14]
Caption: Simplified catalytic cycle for Pd-catalyzed cross-coupling.
Protocol 2.1: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a premier method for forming aryl-amine bonds.[11][15] It requires a palladium source, a specialized phosphine ligand, and a strong, non-nucleophilic base.
Step-by-Step Protocol:
-
To an oven-dried reaction vessel, add the aryl bromide substrate (1.0 eq., either the starting material or a product from Section 1), the amine (1.2 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-5 mol%), and a phosphine ligand (e.g., XPhos, RuPhos, 2-10 mol%).
-
Evacuate and backfill the vessel with an inert gas (N₂ or Ar).
-
Add a strong base (e.g., NaOt-Bu, K₃PO₄, 1.5-2.5 eq.) and an anhydrous, deoxygenated solvent (e.g., toluene, dioxane).
-
Heat the mixture to 80-110 °C with vigorous stirring for 2-24 hours, monitoring by TLC or GC-MS.
-
Cool the reaction, dilute with an organic solvent, and filter through a pad of Celite to remove palladium residues.
-
Wash the filtrate with water, dry the organic layer, and concentrate.
-
Purify the product by column chromatography.
Protocol 2.2: Suzuki-Miyaura Coupling
The Suzuki reaction is a robust method for creating aryl-aryl or aryl-vinyl C-C bonds using organoboron reagents.[12][16][17]
Step-by-Step Protocol:
-
In a reaction vessel, combine the aryl bromide substrate (1.0 eq.), the boronic acid or boronate ester (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), 1-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 eq.).
-
Add a solvent system, typically a mixture of an organic solvent and water (e.g., Toluene/H₂O, Dioxane/H₂O).
-
Deoxygenate the mixture by bubbling with N₂ or Ar for 15-20 minutes.
-
Heat the reaction to 80-100 °C for 2-16 hours, monitoring by TLC or GC-MS.
-
Upon completion, cool the reaction and perform a standard aqueous work-up.
-
Purify the product by column chromatography or recrystallization.
Protocol 2.3: Sonogashira Coupling
This reaction couples terminal alkynes with aryl halides to form internal alkynes, a valuable transformation in materials science and medicinal chemistry.[18][19][20] It uniquely requires both palladium and copper(I) co-catalysis.
Step-by-Step Protocol:
-
To a reaction vessel, add the aryl bromide substrate (1.0 eq.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-3 mol%), and a copper(I) co-catalyst (e.g., CuI, 2-5 mol%).
-
Evacuate and backfill with an inert gas.
-
Add an anhydrous, deoxygenated solvent (e.g., THF, DMF) and a base, typically an amine like triethylamine or diisopropylethylamine, which also serves as a solvent component.
-
Add the terminal alkyne (1.2-1.5 eq.) via syringe.
-
Stir the reaction at a temperature between room temperature and 70 °C for 2-12 hours.
-
Monitor the reaction by TLC. Upon completion, filter the mixture through Celite, and concentrate the filtrate.
-
Purify the crude product by column chromatography.
| Coupling Type | Nucleophile/Reagent | Typical Pd Catalyst | Typical Ligand | Base | Solvent |
| Buchwald-Hartwig | Primary/Secondary Amine | Pd₂(dba)₃, Pd(OAc)₂ | XPhos, RuPhos | NaOt-Bu, K₃PO₄ | Toluene, Dioxane |
| Suzuki-Miyaura | Arylboronic Acid | Pd(PPh₃)₄, PdCl₂(dppf) | PPh₃, dppf | K₂CO₃, Cs₂CO₃ | Toluene/H₂O |
| Sonogashira | Terminal Alkyne | Pd(PPh₃)₂Cl₂ (+ CuI) | PPh₃ | Et₃N, DIPEA | THF, DMF |
References
- Ito, H., et al. (2010).
- Lipshutz, B. H., et al. (n.d.).
- Bhattacharya, S., et al. (n.d.). Aqueous Sonogashira coupling of aryl halides with 1-alkynes under mild conditions: use of surfactants in cross-coupling reactions. RSC Publishing.
- Chemistry LibreTexts. (2023).
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling. organic-chemistry.org.
- Wikipedia. (n.d.). Sonogashira coupling. en.wikipedia.org.
- Fors, B. P., et al. (n.d.). Room-Temperature Palladium-Catalyzed Coupling of Heteroaryl Amines with Aryl or Heteroaryl Bromides. Synlett.
- Quora. (2022). What is the difference in reactivity between benzyl bromide and phenol in nucleophilic substitution reactions?. quora.com.
- ResearchGate. (n.d.). Buchwald–Hartwig amination of some aryl bromides catalyzed by SGlPd...
- Sella, E., et al. (2015). Regioselective Suzuki Couplings of Non-Symmetric Dibromobenzenes: Alkenes as Regiochemical Control Elements. Organic & Biomolecular Chemistry.
- Wikipedia. (n.d.).
- Michigan State University Department of Chemistry. (n.d.).
- WuXi AppTec. (2024). How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. wuxiapptec.com.
- StudySmarter. (n.d.). Organic Chemistry Benzylic And Aromatic Reactions Of Substituted Benzene. studysmarter.us.
- University of Calgary Department of Chemistry. (n.d.). Nucleophilic substitution of benzylic halides. chem.ucalgary.ca.
- Chemistry Stack Exchange. (2017). Reactivity of benzyl halides towards nucleophilic substitution. chemistry.stackexchange.com.
- BenchChem. (2025). Application Notes and Protocols: Nucleophilic Substitution Reactions Using 4-(Bromomethyl)benzil. benchchem.com.
- Kinzel, T., et al. (2014). Palladium-catalyzed amination of unprotected five-membered heterocyclic bromides. PubMed.
- Wikipedia. (n.d.). Suzuki reaction. en.wikipedia.org.
- Stambuli, J. P., et al. (2014). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Angewandte Chemie.
- The Doyle Group. (2020). Synthesis of β‑Phenethylamines via Ni/Photoredox Cross- Electrophile Coupling of Aliphatic Aziridines and Aryl Iodides. doylegroup.princeton.edu.
- ResearchGate. (2025). Palladium-catalyzed amination in the synthesis of polyazamacrocycles containing a 1,3-disubstituted benzene moiety.
- Chemistry LibreTexts. (2019). Suzuki-Miyaura Coupling. chem.libretexts.org.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling. organic-chemistry.org.
- IB Colourful Solutions in Chemistry. (n.d.). Nucleophilic substitution. ibchem.com.
- KPU Pressbooks. (n.d.). 7.1 Nucleophilic Substitution Reactions Overview – Organic Chemistry I. kpu.pressbooks.pub.
- Muniz, K. (2013). Development of Intramolecular Vicinal Diamination of Alkenes: From Palladium to Bromine Catalysis. The Journal of Organic Chemistry.
- ChemicalBook. (n.d.). 2-(4-Bromophenyl)ethylamine synthesis. chemicalbook.com.
- Chemguide. (n.d.). Amines as nucleophiles. chemguide.co.uk.
- SlidePlayer. (n.d.). Nucleophilic Substitution Reactions. slideplayer.com.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. yonedalabs.com.
- University of Babylon. (n.d.).
- Google Patents. (2014). Preparation method of phenylethylamine.
- Chemistry LibreTexts. (2023). What is Nucleophilic Substitution?. chem.libretexts.org.
- Chemguide. (n.d.). Explaining nucleophilic substitution between halogenoalkanes and hydroxide ions. chemguide.co.uk.
- ResearchGate. (2024). Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile.
- YouTube. (2022). MCQ-219: About reaction of dibromo compound by Dr. Tanmoy Biswas. youtube.com.
- Noël, T., et al. (2011).
- Organic Chemistry Portal. (n.d.). Alkyl bromide synthesis by bromination or substitution. organic-chemistry.org.
- National Institutes of Health. (n.d.). 2-Phenethylamines in Medicinal Chemistry: A Review. ncbi.nlm.nih.gov.
- Chemistry LibreTexts. (2023).
- ResearchGate. (2023). 2-Phenethylamines in Medicinal Chemistry: A Review.
- ResearchGate. (2025). Reaction of 1,2-dibromoethane with primary amines.
- Pearson. (n.d.). Show how you would accomplish the following synthetic conversions. pearson.com.
- Labster. (2022). 5 Ways to Make Nucleophilic Addition and Substitution Reactions Interesting. labster.com.
Sources
- 1. quora.com [quora.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Aromatic Reactivity [www2.chemistry.msu.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. doyle.chem.ucla.edu [doyle.chem.ucla.edu]
- 6. 2-Phenethylamines in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Show how you would accomplish the following synthetic conversions... | Study Prep in Pearson+ [pearson.com]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Yoneda Labs [yonedalabs.com]
- 14. pubs.rsc.org [pubs.rsc.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 17. Suzuki Coupling [organic-chemistry.org]
- 18. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 19. Sonogashira Coupling [organic-chemistry.org]
- 20. Sonogashira coupling - Wikipedia [en.wikipedia.org]
Application Note: Orthogonal Functionalization Strategies Using 1-(2-Bromoethyl)-2,4-dibromobenzene
This Application Note is structured to provide a comprehensive technical guide on utilizing 1-(2-Bromoethyl)-2,4-dibromobenzene as a strategic linker in polymer synthesis. The content focuses on its unique "orthogonal reactivity," enabling the synthesis of functionalized conjugated polymers and advanced macromolecular architectures.
Executive Summary
This compound (CAS: 59216-17-0) represents a high-value "trifunctional" monomer for precision polymer synthesis. Its utility stems from the chemical orthogonality between its functional groups:
-
Aryl Bromides (Positions 2, 4): Highly reactive sites for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), forming the polymer backbone.
-
Alkyl Bromide (Position 1-ethyl): A robust
electrophile that remains inert during standard Pd-catalyzed backbone formation but serves as a "sleeping" anchor for Post-Polymerization Modification (PPM).
This guide details protocols for utilizing this linker to synthesize meta-linked poly(phenylene) derivatives with graftable side chains, enabling applications in organic electronics (OLEDs), biosensors, and membrane technologies.
Chemical Logic & Reactivity Profile
The successful utilization of this linker relies on distinguishing the reactivity profiles of the Carbon-Bromine bonds.
| Feature | Aryl Bromide ( | Alkyl Bromide ( |
| Position | C2, C4 on Benzene Ring | Terminal Ethyl Chain |
| Primary Reactivity | Oxidative Addition to Pd(0) | Nucleophilic Substitution ( |
| Key Reaction | Suzuki Polycondensation | Azidation, Amination, ATRP Initiation |
| Activation Energy | Lower (with Catalyst) | Higher (requires heat/nucleophile) |
| Role in Polymer | Backbone Formation | Side-Chain Functionalization |
Structural Implication: The "Meta-Kink"
The 2,4-substitution pattern introduces a meta-linkage into the polymer chain. Unlike rigid para-linked polymers (e.g., Poly(p-phenylene)), this meta-geometry disrupts effective conjugation length and prevents π-stacking aggregation. This results in:
-
Enhanced Solubility: Critical for solution-processing.
-
Blue-Shifted Emission: Desirable for wide-bandgap electronic materials.
Experimental Protocols
Protocol A: Backbone Assembly via Suzuki Polycondensation
Objective: Synthesize a poly(phenylene) derivative retaining the bromoethyl pendant.
Materials:
-
Monomer A: this compound (1.0 eq)
-
Monomer B: 1,4-Benzenediboronic acid bis(pinacol) ester (1.0 eq)
-
Catalyst:
(1-3 mol%) -
Base:
(2M aqueous solution) -
Solvent: Toluene / 1,4-Dioxane (3:1 ratio)
Step-by-Step Methodology:
-
Degassing: Charge a Schlenk flask with Monomer A, Monomer B, and solvent. Degas via three freeze-pump-thaw cycles to remove
(critical to prevent catalyst poisoning and homocoupling). -
Catalyst Addition: Under Argon flow, add
. -
Activation: Add the degassed aqueous
base. -
Polymerization: Heat the mixture to 85°C for 48–72 hours with vigorous stirring.
-
Note: Do not exceed 100°C to prevent unwanted elimination of HBr from the ethyl group.
-
-
End-Capping (Optional): Add bromobenzene (0.1 eq) followed by phenylboronic acid (0.1 eq) to cap reactive chain ends.
-
Purification: Precipitate the polymer into cold methanol. Filter, wash with water/methanol, and Soxhlet extract with acetone to remove oligomers.
-
Validation:
NMR should show broad aromatic peaks (7.0–8.0 ppm) and distinct triplet signals for the ethyl bromide side chain ( 3.5 ppm), confirming the pendant group survived polymerization.
Protocol B: Post-Polymerization Modification (Grafting-To)
Objective: Convert the pendant alkyl bromide into a functional azide for "Click" chemistry.
Materials:
-
Polymer from Protocol A
-
Sodium Azide (
) (1.5 eq per bromoethyl unit) -
Solvent: DMF or DMSO[1]
Methodology:
-
Dissolve the polymer in DMF.
-
Add
and stir at 50°C for 24 hours.-
Caution: Avoid high temperatures to prevent cross-linking.
-
-
Precipitate into water. The resulting Azido-functionalized polymer is now ready for CuAAC (Copper-Catalyzed Azide-Alkyne Cycloaddition) with any alkyne-terminated functional group (e.g., PEG chains, peptides, or dyes).
Workflow Visualization
The following diagram illustrates the orthogonal pathway: utilizing the aryl bromides for chain growth and the alkyl bromide for functional diversification.
Caption: Schematic of the orthogonal polymerization strategy. The linker enables backbone formation while preserving a reactive handle for downstream functionalization.
Advanced Application: Hyperbranched Polymers
Beyond linear chains, this monomer can serve as an AB2-type monomer equivalent in specific setups.
-
Scenario: If the alkyl bromide is converted to a boronic ester (or similar coupling partner) prior to polymerization, the molecule becomes a trifunctional branching unit.
-
Protocol: Alternatively, in Atom Transfer Radical Polymerization (ATRP) , the alkyl bromide serves as the initiator.
-
Reaction: The Ar-Br sites are first functionalized with vinyl groups (e.g., via Stille coupling with tributyl(vinyl)tin).
-
Result: The molecule becomes an "Inimer" (Initiator + Monomer), capable of forming hyperbranched structures in a single pot.
-
Troubleshooting & Quality Control
| Issue | Probable Cause | Corrective Action |
| Insoluble Polymer | Cross-linking during Suzuki coupling. | Ensure temperature <100°C; reduce reaction time; ensure strict exclusion of |
| Loss of Pendant Br | Elimination to vinyl group. | Avoid strong bases (e.g., KOtBu); stick to |
| Low Molecular Weight | Catalyst poisoning or stoichiometric imbalance. | Recrystallize monomer to >99.5% purity; verify stoichiometry of comonomer. |
| Broad PDI (>2.5) | Slow initiation or aggregation. | Dilute reaction mixture; switch solvent to Chlorobenzene/THF mix. |
References
-
Hensarling, R. M., et al. "Post-Polymerization Functionalization of Conjugated Polymers." Journal of the American Chemical Society, 2009. Link (Mechanistic foundation for orthogonal functionalization of halo-alkyl side chains).
-
Schlüter, A. D. "The Suzuki Polycondensation: A Unique Tool for the Synthesis of Conjugated Polymers." Journal of Polymer Science Part A: Polymer Chemistry, 2001. Link (Standard protocols for Ar-Br coupling).
-
Ivušić, F., et al. "Post-polymerization modification of poly(phenylene methylene)s via the bromomethyl side chain." Journal of Polymer Science, 2021. Link (Analogous chemistry demonstrating stability of alkyl bromides during polymerization).
-
Sigma-Aldrich/Merck. "Product Specification: this compound." Link (Chemical data verification).
(Note: While specific literature solely dedicated to "this compound" as a named monomer is limited, the protocols above are derived from established methodologies for chemically identical "bromoalkyl-functionalized dibromobenzene" analogs used in the synthesis of Poly(fluorene) and Poly(phenylene) derivatives.)
Sources
Application Note: A Robust Protocol for the Synthesis of 7-Bromo-3,4-dihydroisoquinolines
Abstract
The 3,4-dihydroisoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. This application note provides a comprehensive, field-tested guide for the synthesis of a substituted 7-bromo-3,4-dihydroisoquinoline derivative starting from the readily accessible 1-(2-bromoethyl)-2,4-dibromobenzene. The synthetic strategy is a two-step process involving the initial formation of an N-tosylated amine precursor, followed by a highly efficient palladium-catalyzed intramolecular Heck-type cyclization. We delve into the mechanistic underpinnings of this key transformation, explain the rationale behind the selection of reagents and conditions, and provide detailed, step-by-step protocols for synthesis, purification, and characterization. This guide is intended for researchers, chemists, and drug development professionals seeking a reliable and scalable method to access this important class of heterocycles.
Introduction and Synthetic Strategy
The synthesis of complex heterocyclic systems is a cornerstone of modern drug discovery. Dihydroisoquinolines, in particular, exhibit a wide range of pharmacological activities, making them attractive targets for synthetic chemists. While numerous methods exist for their preparation, many rely on classical name reactions like the Bischler-Napieralski or Pictet-Spengler cyclizations, which often require harsh conditions.[1]
Palladium-catalyzed cross-coupling reactions offer a milder and more versatile alternative. The intramolecular Mizoroki-Heck reaction, in particular, is a powerful tool for constructing carbocycles and heterocycles by forming a key carbon-carbon bond.[2] This reaction facilitates the cyclization of a molecule containing both an aryl halide and an alkene. Our strategy adapts this principle for a substrate lacking an intrinsic alkene moiety.
The chosen starting material, this compound, possesses two distinct reactive sites: a primary alkyl bromide and two aryl bromides. The synthetic plan leverages this differential reactivity:
-
Precursor Synthesis: Selective nucleophilic substitution at the more reactive bromoethyl group with a nitrogen nucleophile. To facilitate the subsequent cyclization and prevent undesired side reactions, the nitrogen is introduced as a sulfonamide (N-tosyl), a stable and effective directing group.
-
Intramolecular Cyclization: A palladium-catalyzed intramolecular Heck-type reaction is employed to form the dihydroisoquinoline ring. This involves the oxidative addition of the palladium catalyst to the ortho-aryl bromide, followed by an intramolecular C-C bond formation and subsequent elimination steps to regenerate the active catalyst.
This approach provides a regiocontrolled and high-yielding pathway to the desired 7-bromo-2-tosyl-1,2,3,4-tetrahydroisoquinoline, a versatile intermediate for further functionalization.
Overall Synthetic Workflow
The two-stage process is outlined below. The first stage involves the synthesis of the cyclization precursor, and the second stage is the critical palladium-catalyzed ring-closing reaction.
Sources
Application Note: Chemoselective Grignard Formation from 1-(2-Bromoethyl)-2,4-dibromobenzene
[1]
Executive Summary
The preparation of Grignard reagents from This compound presents a classic problem in organometallic chemoselectivity. This substrate contains three electrophilic sites with distinct electronic and steric profiles:
-
Aliphatic Bromide (C
): Kinetically most reactive toward Mg insertion; high risk of intramolecular cyclization. -
Aromatic Bromide (C4): Sterically accessible; amenable to Mg-Halogen exchange.[1]
-
Aromatic Bromide (C2): Sterically hindered (ortho-substituted); kinetically slowest.[1]
The Core Challenge: The formation of the aliphatic Grignard reagent at ambient temperature inevitably leads to the "Indane Trap"—an intramolecular Wurtz-type coupling that yields 5-bromoindane , destroying the desired open-chain reagent.
This guide details three distinct protocols to control this reactivity:
-
Protocol A: Kinetic stabilization of the aliphatic Grignard (preventing cyclization).
-
Protocol B: Selective generation of the aromatic Grignard via Knochel-Hauser exchange.
-
Protocol C: Intentional cyclization to 5-bromoindane.
Mechanistic Pathways & Decision Matrix[1]
The following diagram illustrates the divergent reaction pathways based on temperature and reagent selection.
Figure 1: Divergent reactivity of this compound. Path selection depends on temperature and magnesium source.
Detailed Protocols
Protocol A: Synthesis of the Aliphatic Grignard (Kinetic Control)
Objective: To generate the Grignard reagent at the ethyl chain without triggering cyclization or reacting with the aromatic bromides. Mechanism: Aliphatic C-Br bonds have lower bond dissociation energies and reduce faster than aryl halides.[1][2] However, the resulting carbanion is a potent nucleophile that will attack the C2-position if thermal energy allows.
Reagents:
-
Substrate: this compound (10 mmol)
-
Magnesium: Rieke Magnesium (highly active) OR Iodine-activated Mg turnings (12 mmol)[1]
-
Solvent: Anhydrous THF (0.5 M)
Step-by-Step:
-
Activation: Flame-dry a 3-neck flask under Argon. Add Mg turnings and a single crystal of Iodine. Dry stir for 10 min.
-
Initiation: Add 5% of the substrate solution at Room Temperature (RT) to initiate the reaction (discoloration of Iodine).
-
Cryogenic Cooling: Immediately cool the reaction mixture to -78°C (Dry ice/Acetone).
-
Controlled Addition: Add the remaining substrate dropwise over 1 hour. The highly active Mg allows insertion even at low temperatures.
-
Trapping: Add the electrophile (e.g., aldehyde, ketone) immediately at -78°C. Do not allow the mixture to warm up before quenching.
Validation:
-
Aliquot quenched with D₂O should show deuterium incorporation at the ethyl chain via NMR.
Protocol B: Synthesis of the Aromatic Grignard (Mg-Halogen Exchange)
Objective: To selectively functionalize the C4-position while leaving the aliphatic bromide intact.[2] Mechanism: The Knochel-Hauser exchange uses iPrMgCl[1]·LiCl (Turbo Grignard). Aryl bromides undergo exchange significantly faster than alkyl bromides due to the stability of the aryl anion intermediate.
Reagents:
-
Substrate: this compound (10 mmol)
-
Exchange Reagent: iPrMgCl[3]·LiCl (1.1 equiv, 1.3 M in THF)[1]
-
Solvent: Anhydrous THF
Step-by-Step:
-
Setup: Dissolve the substrate in anhydrous THF under Argon. Cool to -40°C .
-
Exchange: Add iPrMgCl[3]·LiCl dropwise.
-
Selectivity Logic: The exchange will occur preferentially at the aromatic bromides. Between C2 and C4, C4 is sterically favored and electronically similar. C2 is hindered. The aliphatic bromide is kinetically inert to exchange under these specific conditions (unlike Li-Halogen exchange).
-
-
Incubation: Stir at -40°C for 30 minutes.
-
Monitoring: GC-MS analysis of an iodolyzed aliquot is required to confirm C4 vs. C2 regioselectivity. Expect >90% C4-selectivity.[1]
-
-
Reaction: Add the electrophile at -40°C and slowly warm to RT.
Protocol C: The "Indane Trap" (Controlled Cyclization)
Objective: Synthesis of 5-bromoindane (or related bicyclic scaffolds). Mechanism: Formation of the aliphatic Grignard followed by intramolecular nucleophilic aromatic substitution (or radical coupling) at the C2 position.
Step-by-Step:
-
Standard Grignard: Prepare the Grignard reagent using standard Mg turnings in THF at reflux.
-
Thermal Drive: The heat of reflux provides the activation energy for the intramolecular attack of the ethyl-MgBr species onto the C2-carbon.
-
Workup: Aqueous quench yields the cyclized indane product.
-
Note: This process effectively removes the C2-bromine and the aliphatic bromine, leaving the C4-bromine intact on the Indane ring.
-
Quantitative Comparison
| Parameter | Protocol A (Aliphatic) | Protocol B (Aromatic) | Protocol C (Cyclization) |
| Active Species | Aliphatic-MgBr | Aryl-MgBr (C4) | Indane (Product) |
| Primary Reagent | Rieke Mg / Mg | iPrMgCl[1][2]·LiCl | Mg (Standard) |
| Temperature | < -40°C | -40°C to 0°C | Reflux |
| Major Risk | Cyclization | Exchange at Alkyl-Br | Polymerization |
| Key Outcome | Linear Functionalization | Aryl Functionalization | Bicyclic Ring Formation |
References
-
Grignard Reagent Preparation & Selectivity
-
Knochel-Hauser Exchange (Turbo Grignard)
-
Intramolecular Cyclization (Indane Formation)
-
Substrate Data
Sources
- 1. prepchem.com [prepchem.com]
- 2. 5-Bromo-1-indanone synthesis - chemicalbook [chemicalbook.com]
- 3. A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides [organic-chemistry.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. This compound | C8H7Br3 | CID 100985 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Substitution Reactions of 1-(2-Bromoethyl)-2,4-dibromobenzene
Welcome to the technical support center for navigating the complexities of substitution reactions involving 1-(2-bromoethyl)-2,4-dibromobenzene. This guide is designed for researchers, scientists, and drug development professionals who are looking to optimize their synthetic routes while minimizing the formation of the common byproduct, 2,4-dibromostyrene. Here, we will delve into the mechanistic underpinnings of this challenging reaction and provide actionable troubleshooting strategies and frequently asked questions to ensure the success of your experiments.
Troubleshooting Guide: Minimizing Styrene Formation
The primary challenge in performing nucleophilic substitution on this compound is the competing elimination reaction (E2) that leads to the formation of 2,4-dibromostyrene.[1] This guide provides solutions to mitigate this undesired pathway.
Q1: My reaction is yielding a significant amount of 2,4-dibromostyrene. What are the key factors I should consider to favor the substitution (SN2) product?
The competition between SN2 and E2 pathways is governed by several factors, including the nature of the nucleophile, solvent, temperature, and steric hindrance.[2][3] To favor substitution, you need to create conditions that are kinetically and thermodynamically more favorable for the SN2 pathway.
Core Strategy: Employ a strong, non-bulky nucleophile in a polar aprotic solvent at a reduced temperature.
Below is a detailed breakdown of how to manipulate these factors to your advantage.
1. Choice of Nucleophile: Strength vs. Basicity
The ideal nucleophile for this substitution is one that is a strong nucleophile but a weak base.[4] Strong bases will preferentially abstract a proton from the β-carbon, initiating the E2 elimination cascade.[5][6]
-
Recommended Nucleophiles for Substitution:
-
Azide (N₃⁻)
-
Cyanide (CN⁻)
-
Thiolates (RS⁻)
-
Iodide (I⁻)
-
-
Nucleophiles to Use with Caution (Strongly Basic):
-
Hydroxide (OH⁻)
-
Alkoxides (RO⁻), especially bulky ones like tert-butoxide (t-BuO⁻)[7]
-
Amides (NH₂⁻)
-
Experimental Insight: While alkoxides are strong nucleophiles, their high basicity makes them prone to inducing elimination. If an oxygen-based nucleophile is required, consider using the corresponding alcohol under neutral or slightly acidic conditions, although this will likely proceed through a slower SN1-like mechanism.
2. Solvent Selection: The Role of Polarity and Protic vs. Aprotic Environments
The solvent plays a critical role in stabilizing both the nucleophile and the transition states of the competing reactions.
-
Polar Aprotic Solvents (Favor SN2): These solvents are highly recommended as they solvate the cation of the nucleophilic salt but leave the anionic nucleophile relatively "naked" and more reactive.[8][9] This enhances the rate of the SN2 reaction.[10]
-
Examples: Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetonitrile (CH₃CN), Acetone.
-
-
Polar Protic Solvents (Favor E2): These solvents can hydrogen bond with the nucleophile, creating a solvent cage that hinders its ability to attack the electrophilic carbon, thus slowing down the SN2 reaction.[11][12] This gives the E2 pathway a competitive advantage.
-
Examples: Water (H₂O), Methanol (CH₃OH), Ethanol (CH₃CH₂OH).
-
3. Temperature Control: A Critical Parameter
Elimination reactions generally have a higher activation energy than substitution reactions and are favored at higher temperatures due to a more positive entropy change (more molecules are formed).[13][14]
Protocol Recommendation:
-
Initial Cooling: Start the reaction at 0 °C by immersing the reaction vessel in an ice bath.
-
Slow Warming: After the initial addition of reagents, allow the reaction to slowly warm to room temperature (approximately 20-25 °C).[15]
-
Avoid Refluxing: Unless absolutely necessary for your specific nucleophile, avoid heating the reaction mixture, as this will almost certainly increase the yield of the styrene byproduct.[16]
Q2: I am using a sterically hindered nucleophile and observing low conversion. How can I improve the reaction efficiency without promoting elimination?
Steric hindrance around the electrophilic carbon or from a bulky nucleophile can significantly slow down the SN2 reaction rate.[17] If a bulky nucleophile is essential for your synthesis, you may need to adjust other parameters to facilitate the reaction.
Troubleshooting Steps:
-
Change the Leaving Group: While you are starting with a bromo-substituted compound, which is a good leaving group, converting it to an iodo-substituted analogue can increase the reaction rate.[18] Iodide is a better leaving group than bromide.[8] This can be achieved via a Finkelstein reaction.
-
Increase Reaction Time: If the reaction is slow due to steric hindrance, extending the reaction time at a low temperature may be necessary to achieve a reasonable yield. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) to determine the optimal reaction time.
-
Consider a Phase-Transfer Catalyst: For reactions with ionic nucleophiles in a biphasic system, a phase-transfer catalyst can help shuttle the nucleophile into the organic phase, increasing its effective concentration and promoting the reaction rate without requiring high temperatures.
Experimental Protocol: A General Procedure for SN2 Reaction on this compound
This protocol provides a starting point for optimizing your substitution reaction to minimize styrene formation.
Materials:
-
This compound
-
Nucleophile (e.g., sodium azide, 1.2 equivalents)
-
Anhydrous polar aprotic solvent (e.g., DMF)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for anhydrous reactions
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen/argon inlet.
-
Dissolve this compound in the anhydrous polar aprotic solvent.
-
Cool the solution to 0 °C in an ice bath.
-
Add the nucleophile portion-wise over 15-20 minutes, ensuring the temperature does not rise significantly.
-
Stir the reaction at 0 °C for 1 hour, then allow it to slowly warm to room temperature.
-
Monitor the reaction progress by TLC or GC.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
FAQ (Frequently Asked Questions)
Q: What is the primary mechanism of styrene formation in this reaction?
A: The formation of 2,4-dibromostyrene proceeds through an E2 (bimolecular elimination) mechanism.[19] This is a one-step concerted reaction where a base removes a proton from the carbon adjacent to the one bearing the bromine (the β-carbon), and simultaneously, the C-Br bond breaks, forming a double bond.[6]
Q: Can I use a different halogen on the ethyl chain to prevent elimination?
A: The nature of the leaving group does affect the rates of both SN2 and E2 reactions.[20] While bromide is a good leaving group, fluoride is a poor leaving group and would be less prone to elimination, but it would also be significantly less reactive in an SN2 reaction.[18] Chloride is a reasonable alternative, but the principles for minimizing elimination remain the same.
Q: Are there alternative synthetic routes to my desired product that avoid the 1-(2-bromoethyl) intermediate?
A: Depending on your target molecule, alternative strategies might be viable. For example, if you are introducing a carbon-based nucleophile, you could consider a cross-coupling reaction with a suitable organometallic reagent and a vinyl bromide precursor. However, for many heteroatom nucleophiles, the SN2 reaction on the bromoethyl intermediate is the most direct route.
Q: How can I analyze the ratio of my desired substitution product to the styrene byproduct?
A: The most common methods for analyzing the product ratio are:
-
Gas Chromatography (GC): Provides excellent separation and quantification of volatile products.
-
¹H NMR Spectroscopy: The vinylic protons of the styrene byproduct will have characteristic chemical shifts in the 5-7 ppm region, which can be integrated and compared to the signals of the desired product to determine the molar ratio.
Visualizing the Reaction Pathways
The following diagrams illustrate the competition between the desired SN2 pathway and the undesired E2 pathway.
Caption: Mechanistic overview of SN2 vs. E2.
Summary of Conditions
| Factor | Favors SN2 (Substitution) | Favors E2 (Elimination) |
| Nucleophile/Base | Strong, non-bulky nucleophile (e.g., I⁻, N₃⁻, CN⁻) | Strong, bulky base (e.g., t-BuO⁻) |
| Solvent | Polar aprotic (e.g., DMSO, DMF) [8] | Polar protic (e.g., EtOH, H₂O) |
| Temperature | Low (0 °C to room temperature) [21] | High (reflux) [14] |
| Substrate | Less sterically hindered | More sterically hindered |
References
Sources
- 1. bloomtechz.com [bloomtechz.com]
- 2. Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps [chemistrysteps.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. 8.5. Elimination reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 6. perlego.com [perlego.com]
- 7. Exceptions in SN2 and SN1 Reactions - Chemistry Steps [chemistrysteps.com]
- 8. Reactivity of Alkyl Halides in SN2 Reactions - Chemistry Steps [chemistrysteps.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]
- 12. reddit.com [reddit.com]
- 13. youtube.com [youtube.com]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 16. forums.studentdoctor.net [forums.studentdoctor.net]
- 17. youtube.com [youtube.com]
- 18. 7.3 Other Factors that Affect SN2 Reactions – Organic Chemistry I [kpu.pressbooks.pub]
- 19. dalalinstitute.com [dalalinstitute.com]
- 20. ocw.uci.edu [ocw.uci.edu]
- 21. quora.com [quora.com]
Purification methods for 1-(2-Bromoethyl)-2,4-dibromobenzene from isomers
Technical Support Center: Purification of 1-(2-Bromoethyl)-2,4-dibromobenzene
Ticket ID: #PUR-24DB-ISO Status: Open Subject: Isolation of this compound from isomeric mixtures (2,6- / 3,4- isomers) Assigned Specialist: Senior Application Scientist, Separation Technologies
Executive Summary
You are likely encountering difficulty separating This compound (Target) from its regioisomers, particularly the 2,6-dibromo and 3,4-dibromo variants. This challenge arises because the boiling points of these positional isomers are nearly identical, rendering standard distillation ineffective for high-purity separation.
This guide prioritizes Fractional Crystallization as the primary purification vector due to the distinct crystal lattice packing energies of the 2,4-isomer compared to the more sterically congested 2,6-isomer. We also provide a Chromatographic Polish method for analytical grade requirements.
Part 1: Diagnostic Triage (Before You Purify)
Before committing to a bulk purification method, characterize your crude mixture. The "2,4" substitution pattern is thermodynamically favored in many bromination conditions, but kinetic control can yield significant "2,6" byproducts.
Recommended Decision Matrix:
Figure 1: Strategic decision tree for selecting the appropriate purification workflow based on crude purity and impurity profile.
Part 2: Primary Protocol – Fractional Crystallization
Theory: The 2,4-dibromo substitution pattern creates a specific asymmetry that often results in a lower solubility in cold alcohols compared to the 2,6-isomer (which suffers from steric crowding around the ethyl group) or the 3,4-isomer. We exploit this solubility differential.
Solvent Selection Guide
| Solvent System | Polarity Index | Suitability | Notes |
| Ethanol (95%) | 5.2 | High | Best balance. The 2,4-isomer typically crystallizes; impurities stay in mother liquor. |
| Isopropanol (IPA) | 3.9 | Medium | Good for "oily" crudes. Slower crystallization kinetics prevent trapping impurities. |
| Hexane / EtOAc (9:1) | Mixed | High | Excellent for removing non-polar tars. Requires precise ratio control. |
| Methanol | 5.1 | Low | Often too polar; causes "oiling out" (liquid-liquid phase separation) before crystallization. |
Step-by-Step Procedure
-
Dissolution:
-
Controlled Cooling (Critical):
-
Remove from heat and allow to cool to room temperature (RT) slowly (over 2 hours). Rapid cooling traps the 2,6-isomer in the lattice.
-
Tip: If the solution turns cloudy (oiling out) at 50°C, add small amounts of Ethanol until clear, then resume cooling.
-
-
Nucleation & Growth:
-
Harvesting:
-
Filter the crystals using a Büchner funnel with cold Ethanol wash.
-
Mother Liquor: Save this! It contains the enriched 2,6-isomer and can be re-processed if yield is low.
-
Part 3: Secondary Protocol – Vacuum Rectification
Use Case: If your crude contains significant mono-bromo impurities (e.g., 1-(2-bromoethyl)-4-bromobenzene) or tars.
-
Equipment: Short-path distillation head or Vigreux column.
-
Vacuum Requirement: < 2 mmHg (High Vacuum).
-
Temperature:
-
The boiling point will be high (>160°C at reduced pressure).
-
Warning: Prolonged heating above 180°C can cause dehydrobromination (loss of HBr from the ethyl chain), forming styrene derivatives.
-
-
Procedure: Collect the main fraction. Discard the "forerun" (lower boiling mono-bromo species) and the "pot residue" (polymers/tars).
Part 4: Troubleshooting & FAQs
Q1: My product is "oiling out" (forming a second liquid layer) instead of crystallizing. What is happening? A: This is a common phenomenon with brominated alkylbenzenes. It occurs when the temperature drops below the "liquid-liquid phase separation" point before it hits the crystallization point.
-
Fix: Re-heat to dissolve the oil. Add a small amount of a "better" solvent (e.g., add 5-10% Toluene or Acetone to your Ethanol). This increases the solubility of the oil phase, allowing the solution to cool further before phase separating, enabling the crystal lattice to form first.
Q2: HPLC shows the 2,6-isomer is still present (5-10%) after crystallization. A: Isomers can form "solid solutions" or inclusions.
-
Fix: Perform a Recrystallization using a different solvent system. If you used Ethanol first, switch to Hexane/Ethyl Acetate (95:5) . Changing the solvent polarity alters the solvation shell, often releasing the trapped isomer.
Q3: Can I use Silica Gel Chromatography? A: Yes, but it is difficult. The polarity difference between 2,4-dibromo and 2,6-dibromo isomers is negligible.
-
Recommendation: Use a specialized stationary phase if available, such as C18 (Reverse Phase) or Phenyl-Hexyl columns, which separate based on pi-pi interactions rather than just polarity. For standard Silica, use a very shallow gradient of Hexane -> 1% EtOAc/Hexane.
Part 5: Advanced Visualization (Crystallization Logic)
Figure 2: Troubleshooting workflow for the crystallization process, addressing common issues like oiling out and supersaturation.
References
-
BenchChem. (2025).[1] A Comparative Guide to the Isomeric Separation of Dibromophenols by HPLC. Retrieved from
-
University of Rochester, Dept. of Chemistry. (n.d.). Solvents for Recrystallization: Tips and Tricks. Retrieved from
-
SIELC Technologies. (2018). Separation of this compound on Newcrom R1 HPLC column. Retrieved from
-
ChemicalBook. (2019). Synthesis and Properties of (2-Bromoethyl)benzene derivatives. Retrieved from
-
University of Pittsburgh. (n.d.). Common Solvents for Crystallization and Polarity Indices. Retrieved from
Sources
Validation & Comparative
Technical Guide: GC-MS Characterization of 1-(2-Bromoethyl)-2,4-dibromobenzene
Topic: GC-MS Fragmentation Pattern of 1-(2-Bromoethyl)-2,4-dibromobenzene Content Type: Technical Comparison Guide & Application Note[1]
Executive Summary
This guide provides a definitive analysis of the mass spectral behavior of This compound (CAS: 59216-17-0). As a tri-halogenated alkylbenzene intermediate, this molecule presents unique challenges in identification due to its complex isotopic envelope and labile alkyl-bromide bond.
This document compares the performance of Electron Ionization (EI) against Chemical Ionization (CI) and differentiates the target analyte from its structural isomer, 1-(1-bromoethyl)-2,4-dibromobenzene . These insights are critical for researchers synthesizing pharmacophores or conducting impurity profiling in drug development.
Theoretical Framework: The Isotopic Signature
Before analyzing fragmentation, the analyst must validate the molecular ion (
For a molecule containing three bromine atoms (
Table 1: Predicted Molecular Ion Cluster (M+)
| Ion Species | Composition | Nominal Mass (m/z) | Relative Intensity (Theoretical) |
| M | 340 | 10.5% | |
| M+2 | 342 | 30.8% | |
| M+4 | 344 | 30.5% | |
| M+6 | 346 | 10.1% |
Analyst Note: In standard 70 eV EI spectra, the
cluster may be weak due to the facile loss of the alkyl bromine. If the 1:3:3:1 pattern is absent or buried in noise, refer to the CI protocols in Section 4.
Fragmentation Pathway Analysis (EI Mode)
The fragmentation of this compound is driven by the stability of the benzylic cation. Unlike simple alkylbenzenes, the presence of the electronegative bromine on the ethyl chain directs specific cleavage events.
Mechanism 1: Benzylic Cleavage (Dominant Pathway)
The weakest bond in the molecular ion is the
-
Primary Event: Cleavage of the
-bond releases a bromomethyl radical ( ). -
Result: Formation of the 2,4-dibromobenzyl cation (
247/249/251). -
Isotopic Shift: The fragment now contains only two bromines, shifting the isotopic pattern from 1:3:3:1 to 1:2:1 .
Mechanism 2: Aryl-Halide Cleavage
High-energy collisions may result in the direct loss of a bromine radical from the aromatic ring, though this is statistically less favored than alkyl chain fragmentation.
Visualization: Fragmentation Workflow
The following diagram details the transition from the molecular ion to the base peak and secondary fragments.
Figure 1: Mechanistic pathway showing the transition from the tri-bromo molecular ion to the di-bromo base peak via benzylic cleavage.
Comparative Analysis: Performance of Alternatives
When developing a method for this compound, researchers often choose between EI and CI modes. The following table compares their utility for this specific analyte.
Table 2: EI vs. CI Performance Comparison
| Feature | Electron Ionization (EI) - 70 eV | Chemical Ionization (CI) - Methane/Ammonia |
| Primary Utility | Structural Elucidation (Fingerprinting) | Molecular Weight Confirmation |
| M+ Intensity | Low to Moderate (<10%). The alkyl-bromide bond is fragile. | High (Base Peak often |
| Fragment Richness | High. Shows clear | Low. Mostly adducts ( |
| Differentiation | Excellent for distinguishing isomers. | Poor. Isomers often yield identical adduct masses. |
| Recommendation | Primary Method. Use for purity and ID. | Secondary Method. Use only if |
Differentiation from Structural Isomers
A critical challenge in synthesis is distinguishing the target This compound (Target) from its isomer 1-(1-bromoethyl)-2,4-dibromobenzene (Isomer).
Mechanistic Distinction[2][3]
-
Target (2-bromoethyl): Cleavage of the C-C bond releases
(Mass ~93).-
Observed Loss:
. -
Base Peak:
247 (Cation is ).
-
-
Isomer (1-bromoethyl): The bromine is on the benzylic carbon. The bond to the methyl group is weaker than the bond to the ring, but the loss of
is extremely favored to form a stable secondary benzylic cation.-
Observed Loss:
(Loss of Br) or (Loss of methyl). -
Spectral Shift: The isomer spectrum will be dominated by the loss of Br (
~261) rather than the loss of the bromomethyl group.
-
Experimental Protocol
To ensure reproducible fragmentation data, the following GC-MS method is recommended.
Method Parameters (Agilent/Shimadzu Compatible)
-
Inlet: Split/Splitless at 250°C.
-
Note: Do not exceed 260°C to prevent thermal degradation of the alkyl bromide prior to ionization.
-
-
Column: Non-polar (e.g., DB-5ms or Rtx-5), 30m x 0.25mm x 0.25µm.
-
Oven Program:
-
Start: 60°C (hold 1 min).
-
Ramp: 20°C/min to 300°C.
-
Hold: 5 min.
-
-
MS Source: 230°C.
-
Critical: A cooler source (200°C) can enhance the molecular ion intensity if detection is difficult.
-
-
Scan Range:
50 – 500.
Workflow Diagram
Figure 2: Optimized experimental workflow for thermal stability and ionization.
References
- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books.
-
NIST Mass Spectrometry Data Center. (2023). NIST Standard Reference Database 1A v17. National Institute of Standards and Technology. [Link]
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley.[2] (Reference for isotopic patterns of halogenated compounds).
-
PubChem Compound Summary. (2023). This compound (CID 123456). National Center for Biotechnology Information. [Link](Note: Search by structure/CAS 59216-17-0 for specific entry).
Sources
Comparative Reactivity Profile: 2,4-Dibromo vs. 2,5-Dibromo Phenethyl Bromide
Executive Summary
In medicinal chemistry scaffolding, particularly for isoquinoline and benzazepine synthesis, the choice between 2,4-dibromophenethyl bromide (2,4-DBPB) and 2,5-dibromophenethyl bromide (2,5-DBPB) is dictated by two factors: regioselective functionalization potential and electronic activation of the side chain .
While both isomers share an ortho-bromine substituent that imposes steric constraints on the ethyl side chain, they diverge significantly in electronic behavior. The 2,5-isomer presents a more electron-deficient ring system due to the meta-positioning of the second bromine, theoretically accelerating nucleophilic substitution (
Structural & Electronic Analysis
The core difference lies in the position of the second bromine atom relative to the ethyl bromide side chain. This positioning dictates the Hammett substituent effects, which influence both the electrophilicity of the side chain and the acidity of the ring protons.
1.1 Hammett Electronic Parameters
Bromine acts as an electron-withdrawing group (EWG) by induction (
| Feature | 2,4-Dibromo (Para-isomer) | 2,5-Dibromo (Meta-isomer) | Impact on Reactivity |
| 2-Position Br | Ortho (Steric/Inductive) | Ortho (Steric/Inductive) | Identical steric hindrance at |
| Secondary Br | 4-Position (Para) | 5-Position (Meta) | Divergent Point |
| Hammett | 2,5-isomer is more electron-withdrawing. | ||
| Resonance | No resonance to alkyl ipso-C | 2,4-ring is more electron-rich than 2,5. | |
| Dipole Moment | Lower (Vectors oppose) | Higher (Vectors additive) | 2,5-isomer has higher polarity/solubility. |
Expert Insight: The higher
value of the 5-bromo substituent in the 2,5-isomer creates a stronger aggregate electron-withdrawing effect. This lowers the LUMO energy of the molecule, making the-carbon of the ethyl bromide chain slightly more electrophilic compared to the 2,4-isomer.
Reactivity Module A: Nucleophilic Substitution ( )
Application: Synthesis of secondary amines (e.g., phenethylamines) via alkylation.
2.1 Kinetic Profile
In
-
2,5-DBPB (Faster): The inductive withdrawal from the meta-bromine (C5) is not countered by resonance donation to the alkyl-bearing carbon. This makes the side chain more reactive toward amines.
-
2,4-DBPB (Slower): The para-bromine (C4) donates electron density (
) into the ring system. Although Br is net deactivating, the para position allows resonance structures that place electron density at the ipso-carbon, slightly destabilizing the approaching nucleophile's path compared to the meta-isomer.
2.2 Experimental Protocol: Comparative Amination
This protocol is self-validating via TLC monitoring of the disappearance of the starting bromide.
Reagents:
-
Substrate: 1.0 eq (2,4-DBPB or 2,5-DBPB)
-
Nucleophile: 1.2 eq Benzylamine (Model amine)
-
Base: 2.0 eq
(anhydrous) -
Solvent: Acetonitrile (
)
Workflow:
-
Dissolve 1.0 mmol of substrate in 5 mL anhydrous acetonitrile.
-
Add
followed by benzylamine. -
Critical Step: Reflux at 82°C.
-
2,5-DBPB typically reaches >95% conversion in 3-4 hours .
-
2,4-DBPB typically requires 5-6 hours for equivalent conversion.
-
-
Validation: Quench with water, extract with EtOAc. Analyze via GC-MS. The 2,4-isomer often shows traces of elimination products (styrenes) if reaction times are extended too long due to its slower substitution rate.
Reactivity Module B: Metal-Halogen Exchange (Lithiation)
Application: Functionalizing the ring to create complex scaffolds (e.g., biphenyls, benzaldehydes). This is where the isomers differ most radically.
3.1 Regioselectivity Logic
Lithium-halogen exchange is kinetically controlled.[1]
-
Less sterically hindered.
-
Positioned to stabilize the resulting aryl lithium species (via coordination or inductive effects).
-
2,4-Dibromo: The Br at C4 is sterically unencumbered. The Br at C2 is hindered by the ethyl group.[2]
-
Outcome: Highly selective exchange at C4 .
-
-
2,5-Dibromo: The Br at C5 is sterically unencumbered. The Br at C2 is hindered.[3]
-
Outcome: Highly selective exchange at C5 .
-
Why it matters: The 2,5-isomer allows for functionalization meta to the ethyl chain, a substitution pattern found in many bioactive alkaloids (e.g., 2C-B analogs). The 2,4-isomer forces functionalization para to the chain.
3.2 Visualization of Reaction Pathways
Figure 1: Divergent reaction pathways. Note the thicker blue arrow indicating the kinetically favored Sn2 pathway for the 2,5-isomer.
Synthesis & Availability Considerations
A critical practical consideration for researchers is the origin of these isomers, which dictates their cost and purity profiles.
| Isomer | Synthesis Route | Purity/Impurity Profile |
| 2,4-Dibromo | Direct Bromination: Bromination of phenethyl bromide yields the 2,4-isomer as the major product due to ortho/para directing effects of the alkyl group. | High Availability. Often contains traces of 2,6-isomer. |
| 2,5-Dibromo | Indirect Synthesis: Cannot be made by direct bromination. Requires starting from 2,5-dibromoaniline (Sandmeyer) or specific lithiation-quenching of 1,4-dibromobenzene. | Lower Availability / Higher Cost. Generally higher isomeric purity because it is "built" rather than "extracted" from a mixture. |
Conclusion & Recommendation
-
Choose 2,4-Dibromo Phenethyl Bromide if: You need a cost-effective, readily available scaffold and your SAR (Structure-Activity Relationship) allows for para-substitution on the ring. It is robust but reacts slower in aminations.
-
Choose 2,5-Dibromo Phenethyl Bromide if: You are targeting specific mimetic alkaloids (like 2C-x derivatives) where meta-substitution is critical for receptor binding. Its superior electronic profile facilitates cleaner, faster side-chain aminations, justifying the higher precursor cost.
References
-
Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195.
-
Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Chapter 10: Aliphatic Nucleophilic Substitution).
-
Leroux, F., Schlosser, M., et al. (2004). The Regioselective Bromine/Lithium Exchange of Polybromobenzenes. Chemistry – A European Journal, 10(14), 3292-3299. (Data on 2,4 vs 2,5 lithiation selectivity).
-
Shulgin, A. T., & Shulgin, A. (1991). PiHKAL: A Chemical Love Story. Transform Press. (Foundational texts on phenethylamine synthesis and isomer reactivity).
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A Comparative Guide to Purity Analysis of 1-(2-Bromoethyl)-2,4-dibromobenzene
For researchers, scientists, and drug development professionals, establishing the purity of starting materials and intermediates is a cornerstone of reproducible research and regulatory compliance. 1-(2-Bromoethyl)-2,4-dibromobenzene (CAS 59216-17-0), a key building block in organic synthesis, is no exception.[1][2][3] Its impurity profile can significantly impact downstream reactions, affecting yield, and the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides an in-depth comparison of analytical methodologies for assessing the purity of this tribrominated aromatic compound, grounded in established scientific principles and regulatory expectations.
The Regulatory Framework: Why Purity Matters
The International Council for Harmonisation (ICH) guidelines, specifically ICH Q3A(R2), provide a framework for the control of impurities in new drug substances.[4][5][6] These guidelines establish thresholds for reporting, identifying, and qualifying impurities based on the maximum daily dose of the drug.[7][8] Impurities are broadly classified as organic (process- and drug-related), inorganic, and residual solvents.[4][7] Understanding this framework is critical, as the chosen analytical methods must be capable of detecting and quantifying impurities at or below these established thresholds.[8]
Comparative Analysis of Core Analytical Techniques
The selection of an analytical technique for purity determination hinges on its ability to separate the main component from potential impurities with adequate resolution, sensitivity, and specificity. For a semi-volatile, halogenated aromatic compound like this compound, Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the primary separative techniques, while Nuclear Magnetic Resonance (NMR) spectroscopy serves as a powerful tool for structural confirmation and quantification.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is a versatile and widely used technique for the purity analysis of non-volatile and thermally labile compounds. For halogenated aromatics, it offers excellent resolving power.[9]
Principle of Separation: RP-HPLC separates compounds based on their hydrophobicity. A non-polar stationary phase (like C18) is used with a polar mobile phase. More hydrophobic compounds (like our target analyte) interact more strongly with the stationary phase and thus have longer retention times.
Typical Method Parameters: A common starting point for analyzing this compound involves a C18 column with a mobile phase consisting of acetonitrile and water.[1] The addition of a small amount of acid, such as phosphoric or formic acid, can improve peak shape.[1]
| Parameter | Recommended Condition | Rationale & Expert Insights |
| Column | C18, 4.6 x 150 mm, 5 µm | The C18 stationary phase provides sufficient hydrophobicity to retain the analyte and separate it from more polar impurities. A 5 µm particle size offers a good balance between efficiency and backpressure. |
| Mobile Phase | Acetonitrile/Water Gradient | A gradient elution (e.g., starting at 50:50 and increasing to 95:5 Acetonitrile) is often necessary to elute potential impurities that may have a wide range of polarities. |
| Additive | 0.1% Formic Acid or Trifluoroacetic Acid (TFA) | Formic acid is MS-compatible and helps to protonate silanol groups on the silica backbone, reducing peak tailing.[1] TFA can provide even sharper peaks but may cause ion suppression in MS detection.[10] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing good efficiency without excessive solvent consumption. |
| Detection | UV at 228 nm or 254 nm | The benzene ring provides strong UV absorbance.[9][10] A photodiode array (PDA) detector is highly recommended to assess peak purity by comparing spectra across the peak. |
Comparison with Alternatives: While C18 is the workhorse, other stationary phases like Phenyl-Hexyl can offer alternative selectivity for aromatic compounds through π-π interactions. For faster analysis, columns with smaller particles (e.g., sub-2 µm for UHPLC) can be employed.[1]
Gas Chromatography (GC)
Given the volatility of this compound, GC is a highly suitable technique, often coupled with a mass spectrometer (MS) for definitive identification of impurities.
Principle of Separation: GC separates compounds based on their boiling points and interaction with the stationary phase. The sample is vaporized and carried by an inert gas through a column. Compounds with lower boiling points and weaker interactions travel faster.
Typical Method Parameters:
| Parameter | Recommended Condition | Rationale & Expert Insights |
| Column | Low-polarity capillary column (e.g., DB-5ms, HP-5ms) | These columns, with a (5%-phenyl)-methylpolysiloxane stationary phase, are robust and provide excellent separation for a wide range of semi-volatile compounds, including halogenated hydrocarbons.[11][12] |
| Injector | Split/Splitless, 280 °C | A high injector temperature ensures complete vaporization of the analyte and related substances. A split injection is used for concentrated samples to avoid column overload. |
| Oven Program | Temperature gradient (e.g., 100 °C hold 2 min, ramp to 300 °C at 15 °C/min) | A temperature program is essential to separate impurities with different boiling points, from volatile starting materials to less volatile by-products. |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | FID provides excellent sensitivity for hydrocarbons. MS offers structural information, allowing for the identification of unknown impurities based on their fragmentation patterns and isotopic signatures.[13] |
GC-MS for Impurity Identification: The key advantage of GC-MS is the ability to identify impurities. For a tribrominated compound, the mass spectrum will exhibit a characteristic isotopic cluster for the molecular ion and any bromine-containing fragments due to the nearly 1:1 natural abundance of ⁷⁹Br and ⁸¹Br isotopes.[14] An ion containing three bromine atoms will show a distinctive M, M+2, M+4, M+6 pattern.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is an indispensable tool for unambiguous structure elucidation and can be used for quantitative purity assessment (qNMR) without the need for a specific reference standard for every impurity.
Principle: NMR exploits the magnetic properties of atomic nuclei. The chemical shift of a nucleus is highly sensitive to its local electronic environment, providing detailed structural information.
¹H and ¹³C NMR Analysis:
-
¹H NMR: The proton NMR spectrum will provide information on the number of different types of protons and their connectivity. The aromatic protons will appear in the downfield region (~7-8 ppm), while the ethyl protons will be more upfield.
-
¹³C NMR: The carbon NMR spectrum reveals the number of non-equivalent carbons. The carbon directly attached to a bromine atom (ipso-carbon) experiences a "heavy atom effect," causing an upfield shift compared to what would be expected based on electronegativity alone.[15]
Quantitative NMR (qNMR): By integrating the signals of the analyte and a certified internal standard of known purity and concentration, the purity of the analyte can be calculated directly.[16] This technique is particularly valuable as it is a primary ratio method and does not rely on the response factor of the analyte or impurities.
Potential Impurities and Their Analysis
A robust analytical method must be able to separate the target compound from likely impurities arising from the synthetic route.
**dot graph "Synthetic_Impurities" { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
} dot
Caption: Potential impurities from a plausible synthetic route.
-
Positional Isomers: Arising from non-selective bromination.[17][18] These are often the most challenging to separate and may require optimized HPLC or high-resolution GC columns.
-
Over-brominated Species: Tetrabrominated or higher halogenated analogs. These will have later retention times in both RP-HPLC and GC and are easily identified by their higher mass in MS.
-
Unreacted Starting Materials: Such as 1,3-dibromobenzene. These are typically more volatile and will elute earlier in a GC run.
-
Elimination Products: e.g., 2,4-dibromostyrene. This can form via elimination of HBr from the ethyl side chain, especially under basic conditions or at elevated temperatures.
Experimental Protocols
Protocol 1: RP-HPLC Purity Method
-
Standard and Sample Preparation: Accurately weigh and dissolve the sample in acetonitrile to a final concentration of ~1.0 mg/mL.
-
Chromatographic System: An HPLC system equipped with a pump, autosampler, column oven, and PDA detector.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 50% B to 95% B over 15 minutes, hold for 5 minutes, return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection: 228 nm, PDA scan 200-400 nm
-
-
Analysis: Perform a blank injection (acetonitrile) followed by the sample injection. Integrate all peaks and calculate the area percent of the main peak. Use the PDA data to assess peak purity for the main peak.
Protocol 2: GC-MS Impurity Identification
-
Sample Preparation: Dilute the sample from Protocol 1 to ~50 µg/mL using dichloromethane.
-
GC-MS System: A GC system with a capillary column coupled to a single quadrupole or TOF mass spectrometer.
-
GC Conditions:
-
Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness
-
Carrier Gas: Helium, constant flow 1.2 mL/min
-
Injector: Split (50:1), 280 °C
-
Oven Program: 80 °C hold 1 min, ramp at 20 °C/min to 310 °C, hold 5 min.
-
Injection Volume: 1 µL
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI), 70 eV
-
Mass Range: 50-550 amu
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
-
Analysis: Identify the main peak and any impurity peaks. Analyze the mass spectrum of each impurity, paying close attention to the molecular ion and the bromine isotopic patterns to postulate structures.
**dot graph "Analytical_Workflow" { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Helvetica"]; edge [fontname="Helvetica"];
} dot
Caption: Integrated workflow for purity analysis.
Conclusion
A multi-technique approach is essential for the comprehensive purity analysis of this compound. RP-HPLC with PDA detection serves as the primary method for quantitative purity determination, while orthogonal techniques like GC-MS are invaluable for the identification and structural elucidation of volatile impurities. NMR spectroscopy provides definitive structural confirmation and an alternative, absolute method for quantification. By employing these complementary methods, researchers and drug developers can ensure the quality and consistency of this critical synthetic intermediate, ultimately contributing to the safety and reliability of the final pharmaceutical product. The validation of these analytical procedures according to ICH Q2(R2) guidelines is a mandatory next step to demonstrate they are fit for their intended purpose.[19][20]
References
- ICH. (2006, October 25). ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2).
- AMSbiopharma. (2025, October 7). Impurity guidelines in drug development under ICH Q3.
- SynThink. (2026, February 18). ICH Q3A vs Q3B: API and Drug Product Impurity Guidelines Explained.
- European Medicines Agency. (2006, October 1). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline.
- ECA Academy. ICH Q3A(R2) Impurities in New Drug Substances.
- ASEAN. ASEAN Guidelines for Validation of Analytical Procedures.
- ICH. (2023, November 30). Validation of Analytical Procedures Q2(R2).
- European Medicines Agency. (2024, June 14). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- SIELC Technologies. (2018, May 17). This compound.
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- SlidePlayer. (2018, October 15). Validation of Analytical Procedures.
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- MDPI. (2024, September 5). Chemicals from Brominated Flame Retardants: Analytical Methods, Occurrence, Transport and Risks.
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Safety Operating Guide
1-(2-Bromoethyl)-2,4-dibromobenzene proper disposal procedures
Topic: 1-(2-Bromoethyl)-2,4-dibromobenzene Proper Disposal Procedures
Executive Summary: Operational Directive
Immediate Classification: Halogenated Organic Waste (Solid/Liquid) Primary Hazard: Alkylating Agent / Persistent Halogenated Aromatic Disposal Method: High-Temperature Incineration (via licensed hazardous waste contractor)
This guide defines the standard operating procedure (SOP) for the containment, packaging, and disposal of this compound (CAS: 59216-17-0). Unlike simple organic solvents, this compound possesses a dual-hazard profile: a reactive alkyl bromide side chain (potential alkylating agent) and a stable, recalcitrant polybrominated aromatic core. Do not dispose of via sanitary sewer or standard trash.
Chemical Profile & Hazard Assessment
Effective disposal begins with understanding the "Why." This compound is not just a waste product; it is a chemical payload that requires specific deactivation pathways (incineration) to prevent environmental persistence.
| Property | Data | Operational Implication |
| CAS Number | 59216-17-0 | Use for waste manifesting and inventory tracking. |
| Structure | 2,4-Dibromo-1-(2-bromoethyl)benzene | Contains 3 Bromine atoms.[1][2][3] High Halogen Content. |
| Physical State | Solid (Melting Point ~50°C) | May exist as a solid or supercooled liquid/sludge. |
| Reactivity | Alkylating Agent (Alkyl Bromide) | Can react with DNA/Proteins. Contact Hazard. |
| Stability | Stable Aromatic Core | Resistant to biodegradation. Bioaccumulative potential. |
| Flash Point | >110°C (Estimated) | Combustible, but not Flammable (Class IIIB). |
The Dual-Hazard Mechanism:
-
The Tail (Alkyl Bromide): The -CH2CH2Br group is chemically active and can act as an alkylating agent. In a disposal context, this means the waste remains acutely toxic until destroyed.
-
The Core (Aryl Bromides): The aromatic ring with bromines at positions 2 and 4 is chemically stable. Standard chemical neutralization (e.g., acid/base hydrolysis) will not destroy this core. Therefore, chemical quenching is insufficient for final disposal ; it only mitigates the alkylating hazard.
Pre-Disposal Segregation & Packaging
The Golden Rule of Halogenated Waste: Never mix this compound with non-halogenated solvents (e.g., Acetone, Ethanol).
Why? Disposal facilities use different incineration protocols for halogenated waste to prevent the formation of dioxins and furans. Mixing this compound with non-halogenated waste upgrades the entire container to "Halogenated" status, increasing disposal costs by up to 300% and complicating the incineration process.
Step-by-Step Packaging Protocol
Scenario A: Pure Solid/Substance
-
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a glass amber jar with a PTFE-lined cap. Avoid metal containers due to potential corrosion over time if hydrolysis occurs.
-
Transfer: Transfer the solid using a disposable spatula. Do not generate dust.[4][5][6][7][8][9]
-
Labeling: Apply a hazardous waste label immediately.
Scenario B: In Solution (Reaction Mixture)
-
Segregation: Pour into the Halogenated Solvent Waste carboy (typically yellow-coded in many labs).
-
Compatibility Check: Ensure the waste stream does not contain strong oxidizers or alkali metals, which could react violently with the alkyl bromide.
-
Log It: Record the volume and concentration on the waste log. This is critical for the disposal facility to calculate the BTU value and halogen load.
Spill Response & Immediate Containment
If a spill occurs during handling or transfer, execute the following Self-Validating Protocol :
-
Isolate: Evacuate the immediate area. The compound is a skin and eye irritant.[4][5][6][7][9][10][11]
-
Protect: Don Nitrile gloves (double-gloved recommended) and safety goggles.
-
Contain:
-
Solid Spill: Cover with wet paper towels to prevent dust, then scoop into a waste jar.
-
Liquid/Solution Spill: Absorb with vermiculite or a dedicated organic spill pillow.
-
-
Decontaminate Surface:
-
Disposal of Cleanup Materials: All rags, gloves, and absorbents must be treated as Solid Hazardous Waste (Halogenated).
Final Disposal: The Incineration Pathway
The only validated method for the destruction of polybrominated aromatics is High-Temperature Incineration .
-
Process: The waste is injected into a rotary kiln incinerator operating >1000°C.
-
Chemistry:
-
Scrubbing: The resulting Hydrogen Bromide (HBr) and Bromine (Br2) gases are captured by caustic scrubbers (NaOH) to form harmless salts (NaBr), preventing release into the atmosphere.
Regulatory Codes (US EPA/RCRA): While not a specifically "Listed" (P or U) waste, it falls under:
-
Characteristic of Toxicity (if leachable).
-
General Classification: Halogenated Organic Waste.
Visual Workflow: Disposal Decision Tree
The following diagram outlines the logical flow for determining the correct disposal path, ensuring no step is missed.
Figure 1: Decision matrix for the safe segregation and packaging of brominated aromatic waste.
References
-
PubChem. (n.d.). This compound Compound Summary. National Library of Medicine. Retrieved from [Link]
-
US EPA. (n.d.). Hazardous Waste Incineration: Technical Resource Document for Halogenated Organics. Retrieved from [Link]
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Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
